molecular formula C8H7IO2 B027227 2-Iodo-3-methylbenzoic acid CAS No. 108078-14-4

2-Iodo-3-methylbenzoic acid

Cat. No. B027227
CAS RN: 108078-14-4
M. Wt: 262.04 g/mol
InChI Key: PZUXUOZSSYKAMX-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It has an average mass of 262.044 Da and a monoisotopic mass of 261.949066 Da . It appears as a white to light brown powder or crystals .


Synthesis Analysis

2-Iodo-3-methylbenzoic acid may be used in the synthesis of methyl 2-iodo-3-methylbenzoate, 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid, and 5-methyl-3-pentyl-1H-isochromen-1-one .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methylbenzoic acid consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The compound has a molar refractivity of 50.9±0.3 cm³ .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Iodo-3-methylbenzoic acid are not detailed in the search results, it is known that this compound can be used in the synthesis of various other compounds .


Physical And Chemical Properties Analysis

2-Iodo-3-methylbenzoic acid has a density of 1.9±0.1 g/cm³, a boiling point of 323.5±30.0 °C at 760 mmHg, and a flash point of 149.5±24.6 °C . It has a polar surface area of 37 Ų and a molar volume of 140.3±3.0 cm³ .

Scientific Research Applications

Organic Building Blocks

2-Iodo-3-methylbenzoic acid is used as an organic building block in chemical synthesis . Organic building blocks are fundamental components in organic synthesis and are used to construct complex molecules.

Synthesis of Methyl 2-Iodo-3-methylbenzoate

This compound can be used in the synthesis of methyl 2-iodo-3-methylbenzoate . This derivative can be used in further reactions to produce a variety of other compounds.

Synthesis of 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid

2-Iodo-3-methylbenzoic acid can also be used in the synthesis of 10,11-dihydro-10-oxodibenz[b,f]oxepin-4-acetic acid . This compound has potential applications in medicinal chemistry.

Synthesis of 5-methyl-3-pentyl-1H-isochromen-1-one

Another application of 2-Iodo-3-methylbenzoic acid is in the synthesis of 5-methyl-3-pentyl-1H-isochromen-1-one . This compound is a type of isochromenone, which are often used in the development of pharmaceuticals and other biologically active compounds.

Material Science Research

2-Iodo-3-methylbenzoic acid can be used in material science research . It can be used in the development of new materials with unique properties.

Chromatography

In the field of chromatography, 2-Iodo-3-methylbenzoic acid can be used as a standard or reference compound . It can help in the identification and quantification of other compounds in a mixture.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling 2-Iodo-3-methylbenzoic acid . It should be used only outdoors or in a well-ventilated area .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 2-Iodo-3-methylbenzoic acid .

properties

IUPAC Name

2-iodo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXUOZSSYKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374763
Record name 2-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-methylbenzoic acid

CAS RN

108078-14-4
Record name 2-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Iodo-3-methylbenzoic acid in the synthesis of benziodoxolone derivatives?

A1: 2-Iodo-3-methylbenzoic acid serves as a crucial starting material in the synthesis of 1-aryl-7-methylbenziodoxolones. [] The research highlights a novel one-pot procedure using Oxone® (2KHSO5·KHSO4·K2SO4) as an environmentally friendly oxidant to facilitate this reaction. This method enables the formation of the 7-methylbenziodoxolone ring system, which exhibits enhanced reactivity towards nucleophiles compared to unsubstituted 1-arylbenziodoxolones. [] This enhanced reactivity makes these compounds particularly interesting for further synthetic applications.

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